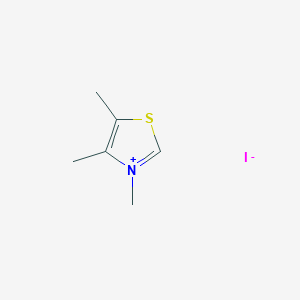
3-Phenyl-2-tosyl-1,2-oxaziridin
Übersicht
Beschreibung
3-Phenyl-2-tosyl-1,2-oxaziridine is a useful research compound. Its molecular formula is C14H13NO3S and its molecular weight is 275.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Phenyl-2-tosyl-1,2-oxaziridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenyl-2-tosyl-1,2-oxaziridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Lacinilen-Derivaten
3-Phenyl-2-tosyl-1,2-oxaziridin: wurde in der katalytischen asymmetrischen hydroxylierenden Dearomatisierung von 2-Naphtholen eingesetzt . Dieser Prozess ist bedeutsam für die Synthese von Lacinilen-Derivaten, die Phytoalexine sind, die aus Baumwollpflanzen isoliert werden. Diese Verbindungen haben sich als wirksam bei der Hemmung des Wachstums von bakteriellen Baumwollpathogenen wie Xanthomonas campestris oder malvacearum erwiesen. Die enantioselektive Synthese dieser Derivate ist besonders wichtig, da das (S)-Enantiomer von Lacinilen C eine höhere Aktivität aufweist als das ®-Enantiomer .
Enantioselektive Katalyse
Die Verbindung dient als Oxidationsmittel in der enantioselektiven Katalyse. Sie wurde in einem Modellsystem für die hydroxylierende Dearomatisierung von 1-Methyl-naphthalen-2-ol verwendet und zeigt ihre Chemoselektivität als Phasentransferkatalysator unter basischen Bedingungen . Dies unterstreicht ihr Potenzial bei der Herstellung optisch aktiver ortho-Chinol-Strukturen, die in verschiedenen Naturprodukten und Pharmazeutika von Bedeutung sind .
Materialwissenschaftliche Forschung
In der Materialwissenschaft ist This compound ein wertvolles Reagenz für Wissenschaftler, die neue Materialien mit einzigartigen Eigenschaften erforschen. Seine Rolle in der chemischen Synthese und Chromatographie ist entscheidend für die Entwicklung innovativer Materialien mit potenziellen Anwendungen in Technologie und Industrie .
Lebenswissenschaftliche Forschung
Dieses Oxaziridin ist auch in der lebenswissenschaftlichen Forschung wichtig, wo es in der Zellbiologie, Genomik, Proteomik und anderen Bereichen eingesetzt werden kann. Es hilft beim Verständnis biologischer Prozesse und der Entwicklung neuer Behandlungen für Krankheiten .
Chemische Synthese
Als vielseitiges chemisches Reagenz ist This compound in verschiedenen chemischen Synthesewegen beteiligt. Seine Eigenschaften machen es für komplexe Reaktionen geeignet, die eine präzise Kontrolle über die Reaktionsbedingungen und -ergebnisse erfordern .
Pharmakokinetik und Arzneimittelentwicklung
Die physikalisch-chemischen Eigenschaften der Verbindung, wie z. B. hohe gastrointestinale Resorption und Blut-Hirn-Schranken-Permeabilität, machen sie zu einem interessanten Kandidaten für pharmakokinetische Studien und die Arzneimittelentwicklung . Ihr Potenzial als CYP1A2- und CYP2C19-Inhibitor könnte für therapeutische Anwendungen untersucht werden .
Sicherheit und Handhabung in der Forschung
Das Sicherheitsprofil von This compound ist auch ein kritischer Aspekt seiner Anwendung in der Forschung. Das Verständnis seiner Gefahrenhinweise, Vorsichtsmaßnahmen und sicheren Handhabungsverfahren ist für Forscher unerlässlich, die mit dieser Verbindung arbeiten .
Computerchemie und Modellierung
Schließlich sind die berechneten chemischen Eigenschaften der Verbindung, wie z. B. Log-P-Werte und Löslichkeit, für die Computerchemie und Modellierung nützlich. Diese Eigenschaften helfen, das Verhalten der Verbindung in verschiedenen Umgebungen vorherzusagen und können die Entwicklung neuer Verbindungen mit gewünschten Eigenschaften leiten .
Wirkmechanismus
Target of Action
Oxaziridines, a class of organic molecules to which 3-phenyl-2-tosyl-1,2-oxaziridine belongs, are known to be used as specialized reagents in organic chemistry for a variety of oxidations .
Mode of Action
Oxaziridines allow for electrophilic transfer of both oxygen and nitrogen atoms due to the presence of a highly strained three-membered ring and the relatively weak N-O bond . Nucleophiles tend to attack at the aziridine nitrogen when the nitrogen substituent is small, and at the oxygen atom when the nitrogen substituent has greater steric bulk .
Biochemical Pathways
Oxaziridines in general are known to perform a number of oxygen and nitrogen transfer reactions including α-hydroxylation of enolates, epoxidation of alkenes, selective oxidation of sulfides and selenides, amination of n-nucleophiles, and n-acylamidation .
Pharmacokinetics
It is noted that the compound has high gi absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 2.62 , which could impact its bioavailability.
Action Environment
The action, efficacy, and stability of 3-Phenyl-2-tosyl-1,2-oxaziridine can be influenced by various environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C . This suggests that exposure to oxygen and temperature variations could potentially affect its stability and reactivity.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)sulfonyl-3-phenyloxaziridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-11-7-9-13(10-8-11)19(16,17)15-14(18-15)12-5-3-2-4-6-12/h2-10,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTQRZCKINWJKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450189 | |
| Record name | 3-Phenyl-2-tosyl-1,2-oxaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63160-12-3 | |
| Record name | 3-Phenyl-2-tosyl-1,2-oxaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(2S,4R)-4-hydroxy-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1600112.png)




